molecular formula C15H20O2 B7998038 2-[(Cyclohexanemethoxy)methyl]benzaldehyde

2-[(Cyclohexanemethoxy)methyl]benzaldehyde

Cat. No.: B7998038
M. Wt: 232.32 g/mol
InChI Key: UOTNRKWZMLXDDS-UHFFFAOYSA-N
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Description

2-[(Cyclohexanemethoxy)methyl]benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a cyclohexanemethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyclohexanemethoxy)methyl]benzaldehyde can be achieved through a two-step, one-pot reduction/cross-coupling procedure. This method involves the use of a stable aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents . The reaction conditions typically involve the use of organolithium reagents and transition metal catalysts such as palladium.

Industrial Production Methods

Industrial production of substituted benzaldehydes, including this compound, often relies on catalytic methods that produce less waste and are of lower toxicity, in line with the principles of green chemistry . These methods may involve the use of cheaper and more reactive organometallic reagents as coupling partners in combination with carbonyl functional groups.

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclohexanemethoxy)methyl]benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzaldehydes depending on the electrophile used.

Scientific Research Applications

2-[(Cyclohexanemethoxy)methyl]benzaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(Cyclohexanemethoxy)methyl]benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the aldehyde group is susceptible to nucleophilic attack, leading to the formation of carboxylic acids . The compound’s effects in biological systems may involve interactions with cellular enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: The parent compound, which lacks the cyclohexanemethoxy group.

    4-Methoxybenzaldehyde: A benzaldehyde derivative with a methoxy group at the para position.

    2-Hydroxybenzaldehyde: A benzaldehyde derivative with a hydroxyl group at the ortho position.

Uniqueness

2-[(Cyclohexanemethoxy)methyl]benzaldehyde is unique due to the presence of the cyclohexanemethoxy group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

2-(cyclohexylmethoxymethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c16-10-14-8-4-5-9-15(14)12-17-11-13-6-2-1-3-7-13/h4-5,8-10,13H,1-3,6-7,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTNRKWZMLXDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COCC2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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